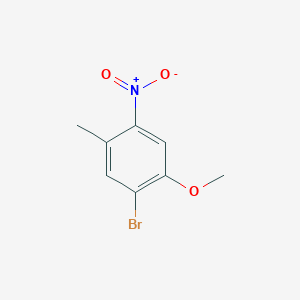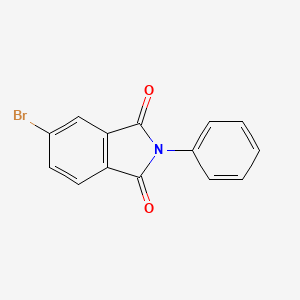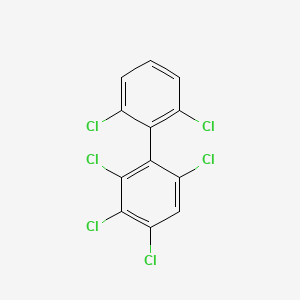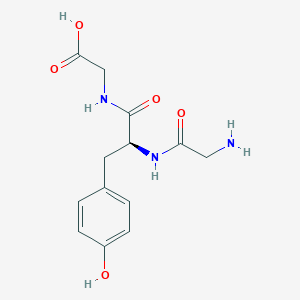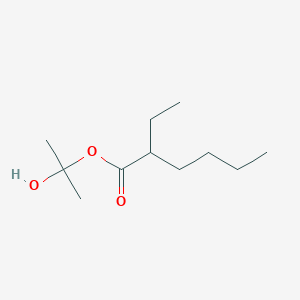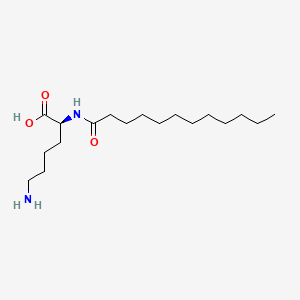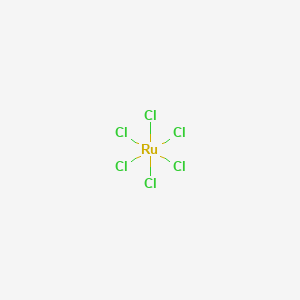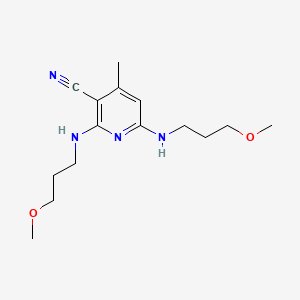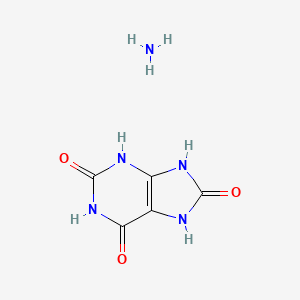
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt
Overview
Description
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as the monoammonium salt of theophylline, which is a xanthine derivative. Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, the monoammonium salt of theophylline has been found to have various other applications in scientific research.
Mechanism Of Action
The mechanism of action of 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt is not fully understood. However, studies have shown that the compound acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to various physiological effects.
Biochemical And Physiological Effects
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt has various biochemical and physiological effects. Some of the key effects are:
1. Bronchodilation: The compound has a bronchodilatory effect and is used in the treatment of respiratory diseases.
2. Anti-inflammatory: Theophylline has anti-inflammatory properties and can be used in the treatment of inflammatory disorders.
3. Anti-cancer: Studies have shown that the compound has anti-cancer properties and can be used in the development of cancer therapies.
Advantages And Limitations For Lab Experiments
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt has various advantages and limitations for lab experiments. Some of the key advantages are:
1. High Purity: The compound can be easily synthesized and has a high purity, which makes it suitable for lab experiments.
2. Versatility: The compound has various applications in different fields of scientific research.
Some of the limitations are:
1. Toxicity: The compound can be toxic in high doses and requires careful handling.
2. Limited Solubility: The compound has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are various future directions for the study of 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt. Some of the key directions are:
1. Development of Cancer Therapies: Further studies can be conducted to explore the anti-cancer properties of the compound and develop new cancer therapies.
2. Neurological Disorders: The compound has shown promise in the study of neurological disorders such as Alzheimer's disease. Further research can be conducted in this area.
3. Drug Delivery: The compound can be used as a carrier for drug delivery due to its high solubility in lipids.
Conclusion:
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt is a versatile compound that has various applications in scientific research. The compound has been extensively studied for its potential applications in molecular biology, cancer research, and neuroscience. However, the mechanism of action of the compound is not fully understood and further research is needed to explore its potential applications.
Scientific Research Applications
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt has been extensively studied for its potential applications in various fields of scientific research. Some of the key areas of application are:
1. Molecular Biology: The compound has been found to be useful in the study of DNA replication and repair mechanisms.
2. Cancer Research: Studies have shown that the compound has anti-cancer properties and can be used in the development of cancer therapies.
3. Neuroscience: Theophylline has been found to have a positive impact on cognitive functions and memory. Therefore, the monoammonium salt of theophylline can be used in the study of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
azane;7,9-dihydro-3H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3.H3N/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFYPMPFTYORPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064082 | |
| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt | |
CAS RN |
6009-66-1 | |
| Record name | Ammonium urate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6009-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium urate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Phenylamino)methyl]aniline](/img/structure/B1594265.png)
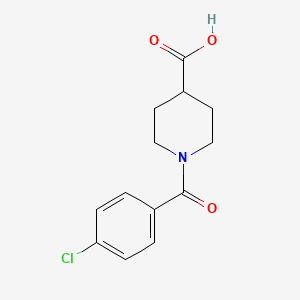
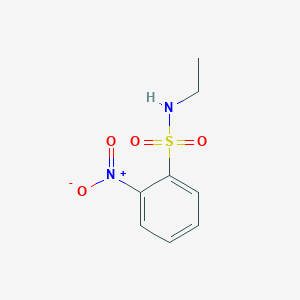
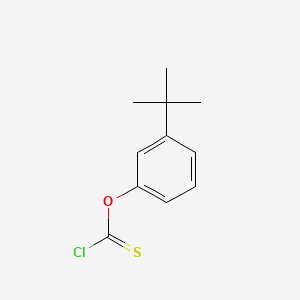
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1594273.png)
